molecular formula C21H29N3O B11494045 1H-Pyrimidin-4-one, 2,6-dimethyl-5-phenyl-1-(2,2,6,6-tetramethylpiperidin-4-yl)-

1H-Pyrimidin-4-one, 2,6-dimethyl-5-phenyl-1-(2,2,6,6-tetramethylpiperidin-4-yl)-

Cat. No.: B11494045
M. Wt: 339.5 g/mol
InChI Key: ZLIWRQZOGBPPGW-UHFFFAOYSA-N
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Description

2,6-dimethyl-5-phenyl-1-(2,2,6,6-tetramethyl-4-piperidyl)-4(1H)-pyrimidinone is a complex organic compound with a unique structure that combines a pyrimidinone core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-5-phenyl-1-(2,2,6,6-tetramethyl-4-piperidyl)-4(1H)-pyrimidinone typically involves multiple steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between an appropriate diketone and urea or thiourea under acidic or basic conditions.

    Introduction of Substituents: The phenyl and dimethyl groups can be introduced through Friedel-Crafts alkylation or acylation reactions. The piperidyl group can be added via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethyl-5-phenyl-1-(2,2,6,6-tetramethyl-4-piperidyl)-4(1H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.

    Biological Research: It may be used as a probe or tool in studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-5-phenyl-1-(2,2,6,6-tetramethyl-4-piperidyl)-4(1H)-pyrimidinone depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone: Lacks the piperidyl group.

    2,6-dimethyl-5-phenyl-1-(4-piperidyl)-4(1H)-pyrimidinone: Lacks the tetramethyl groups on the piperidyl ring.

Uniqueness

The presence of the tetramethyl-piperidyl group in 2,6-dimethyl-5-phenyl-1-(2,2,6,6-tetramethyl-4-piperidyl)-4(1H)-pyrimidinone distinguishes it from similar compounds. This unique structure may confer specific properties, such as increased stability or altered biological activity, making it a compound of interest for further research and development.

Properties

Molecular Formula

C21H29N3O

Molecular Weight

339.5 g/mol

IUPAC Name

2,6-dimethyl-5-phenyl-1-(2,2,6,6-tetramethylpiperidin-4-yl)pyrimidin-4-one

InChI

InChI=1S/C21H29N3O/c1-14-18(16-10-8-7-9-11-16)19(25)22-15(2)24(14)17-12-20(3,4)23-21(5,6)13-17/h7-11,17,23H,12-13H2,1-6H3

InChI Key

ZLIWRQZOGBPPGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N=C(N1C2CC(NC(C2)(C)C)(C)C)C)C3=CC=CC=C3

Origin of Product

United States

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